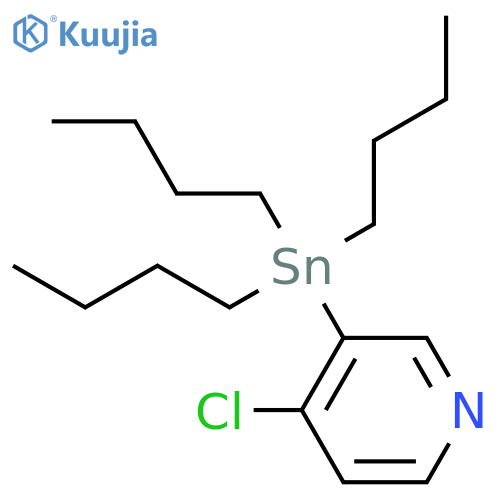Cas no 206115-40-4 (4-Chloro-3-(tributylstannyl)pyridine)

206115-40-4 structure
商品名:4-Chloro-3-(tributylstannyl)pyridine
CAS番号:206115-40-4
MF:C17H30ClNSn
メガワット:402.589803218842
MDL:MFCD20483587
CID:1398885
PubChem ID:329826174
4-Chloro-3-(tributylstannyl)pyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 4-chloro-3-(tributylstannyl)-
- 4-Chloro-3-(tributylstannyl)pyridine
- 206115-40-4
- SCHEMBL4204738
- Tributyl-(4-chloropyridin-3-yl)stannane
- 4-chloro-3-(tributylstannanyl)pyridine
- 4-Chloro-3-tributylstannanyl-pyridine
- 3-(Tributylstannyl)-4-chloropyridine
- SY283843
- 4-Chloro-3-(tributylstannyl)pyridine, AldrichCPR
- DA-43310
- A50088
- A924368
- ZUDFMNMRJSTEJR-UHFFFAOYSA-N
- MFCD20483587
-
- MDL: MFCD20483587
- インチ: InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
- InChIKey: ZUDFMNMRJSTEJR-UHFFFAOYSA-N
- ほほえんだ: CCCC[Sn](C1=C(Cl)C=CN=C1)(CCCC)CCCC
計算された属性
- せいみつぶんしりょう: 395.1119
- どういたいしつりょう: 403.108880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89
4-Chloro-3-(tributylstannyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM365903-250mg |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 95% | 250mg |
$135 | 2022-06-12 | |
| Matrix Scientific | 115560-25g |
4-Chloro-3-(tributylstannyl)pyridine, 97% |
206115-40-4 | 97% | 25g |
$4410.00 | 2023-09-08 | |
| Matrix Scientific | 115560-1g |
4-Chloro-3-(tributylstannyl)pyridine, 97% |
206115-40-4 | 97% | 1g |
$269.00 | 2023-09-08 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB39766-1g |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 97% | 1g |
1138.00 | 2021-06-01 | |
| A2B Chem LLC | AF37684-25g |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 95% | 25g |
$2404.00 | 2024-04-20 | |
| A2B Chem LLC | AF37684-250mg |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 95% | 250mg |
$75.00 | 2024-04-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY283843-1g |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | ≥95% | 1g |
¥2520.00 | 2024-08-09 | |
| 1PlusChem | 1P00BJHW-250mg |
3-(tributylstannyl)-4-chloropyridine |
206115-40-4 | ≥95% | 250mg |
$54.00 | 2025-02-25 | |
| 1PlusChem | 1P00BJHW-25g |
3-(tributylstannyl)-4-chloropyridine |
206115-40-4 | 95% | 25g |
$3159.00 | 2025-02-25 | |
| TRC | C105095-250mg |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 250mg |
$ 230.00 | 2022-06-06 |
4-Chloro-3-(tributylstannyl)pyridine 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
206115-40-4 (4-Chloro-3-(tributylstannyl)pyridine) 関連製品
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:206115-40-4)4-Chloro-3-(tributylstannyl)pyridine

清らかである:99%
はかる:1g
価格 ($):316.0